molecular formula C17H18FNO2S B2756946 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1203069-25-3

2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2756946
CAS RN: 1203069-25-3
M. Wt: 319.39
InChI Key: KCPYDWDRMVKLMG-UHFFFAOYSA-N
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Description

2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the benzamide family, which is known for its diverse biological activities.

Scientific Research Applications

Thiophene and Pyran Derivatives in Heterocyclic Synthesis

Thiophene and pyran derivatives play a crucial role in heterocyclic chemistry, serving as key intermediates in the synthesis of complex molecular structures. Mohareb et al. (2004) discussed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a diverse range of heterocyclic compounds. This study highlights the versatility of thiophene-containing compounds in synthesizing pharmacologically relevant heterocycles, which may extend to the research applications of "2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide" (Mohareb et al., 2004).

Carbon-Sulfur Bond Formation

The development of carbon-sulfur bond formation techniques, as described by Norris and Leeman (2008), is critical in the manufacture of pharmaceuticals and agrochemicals. They explored palladium-catalyzed carbon-sulfur bond formation using modified Migita reaction conditions, demonstrating a general method for thioaryl halide cross-coupling. Such methodologies could be applicable in the synthesis or functionalization of "2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide," enhancing its utility in medicinal chemistry (Norris & Leeman, 2008).

Fluorinated Heterocycles in Medicinal Chemistry

The synthesis of fluorinated heterocycles, such as the work by Surmont et al. (2011) on 3-amino-4-fluoropyrazoles, underscores the importance of fluorine in drug design for its ability to modulate the biological activity and physicochemical properties of molecules. This research suggests the potential for "2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide" to serve as a precursor or intermediate in the development of fluorinated drugs, given its structural features and fluorine content (Surmont et al., 2011).

properties

IUPAC Name

2-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-14-5-2-1-4-13(14)16(20)19-12-17(7-9-21-10-8-17)15-6-3-11-22-15/h1-6,11H,7-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPYDWDRMVKLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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